molecular formula C7H8INO2S B8537687 2-Ethanesulfonyl-5-iodo-pyridine

2-Ethanesulfonyl-5-iodo-pyridine

Cat. No.: B8537687
M. Wt: 297.12 g/mol
InChI Key: XIBUROVPIOEIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethanesulfonyl-5-iodo-pyridine is a pyridine derivative featuring an ethanesulfonyl group at position 2 and an iodine atom at position 5. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

The ethanesulfonyl group is electron-withdrawing, which may enhance the pyridine ring's reactivity toward nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula

C7H8INO2S

Molecular Weight

297.12 g/mol

IUPAC Name

2-ethylsulfonyl-5-iodopyridine

InChI

InChI=1S/C7H8INO2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3

InChI Key

XIBUROVPIOEIGG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The ethanesulfonyl group in the target compound contrasts with alkyl substituents (e.g., 5-Ethyl-2-Methylpyridine), which increase hydrophobicity. Sulfonyl groups enhance polarity and aqueous solubility, critical for drug bioavailability .
  • Iodine Substitution : The iodine atom in 2-Ethanesulfonyl-5-iodo-pyridine may confer radio-sensitizing properties similar to IUdR, which is metabolized to incorporate into DNA . However, the ethanesulfonyl group could reduce systemic toxicity compared to unmodified IUdR, as seen in prodrug strategies .
  • Synthetic Complexity : Introducing sulfonyl groups often requires sulfonation or coupling reactions (e.g., using sulfonyl chlorides, as in ), while iodine incorporation may involve electrophilic substitution or metal-catalyzed reactions .

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